3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine 3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine
Brand Name: Vulcanchem
CAS No.: 1903684-43-4
VCID: VC4882519
InChI: InChI=1S/C13H12N2O3/c16-13(12-4-2-6-17-12)15-8-11(9-15)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2
SMILES: C1C(CN1C(=O)C2=CC=CO2)OC3=CN=CC=C3
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25

3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine

CAS No.: 1903684-43-4

Cat. No.: VC4882519

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25

* For research use only. Not for human or veterinary use.

3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine - 1903684-43-4

Specification

CAS No. 1903684-43-4
Molecular Formula C13H12N2O3
Molecular Weight 244.25
IUPAC Name furan-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Standard InChI InChI=1S/C13H12N2O3/c16-13(12-4-2-6-17-12)15-8-11(9-15)18-10-3-1-5-14-7-10/h1-7,11H,8-9H2
Standard InChI Key XXWQSVZQNTVQBN-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=CO2)OC3=CN=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-{[1-(Furan-2-carbonyl)azetidin-3-yl]oxy}pyridine (molecular formula: C14H12N2O4\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_4, molecular weight: 272.26 g/mol) integrates three distinct heterocyclic systems:

  • Pyridine: A six-membered aromatic ring with one nitrogen atom, contributing to electronic delocalization and hydrogen-bonding capabilities.

  • Azetidine: A four-membered saturated ring with one nitrogen atom, introducing steric strain and conformational rigidity .

  • Furan-2-carbonyl: A five-membered oxygen-containing aromatic ring conjugated to a carbonyl group, enhancing electrophilicity and π-π stacking potential.

The ether linkage between the azetidine and pyridine rings imposes restricted rotation, favoring specific conformational states that influence molecular interactions .

Physicochemical Properties

Key properties derived from analogous compounds include:

PropertyValueSource
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)~1.2 (predicted)
Melting Point148–152°C (estimated)
StabilityStable under inert conditions; hydrolytically sensitive at extreme pH

The furan-2-carbonyl group enhances solubility in organic solvents, while the azetidine’s strain increases reactivity toward nucleophiles.

Synthetic Methodologies

Multi-Step Organic Synthesis

A common route involves three stages (Figure 1):

  • Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.

  • Furan-2-carbonyl Incorporation: Acylation of azetidine’s nitrogen using furan-2-carbonyl chloride in the presence of triethylamine .

  • Etherification: Coupling the 3-hydroxyazetidine intermediate with 3-bromopyridine via a Williamson ether synthesis, catalyzed by K2_2CO3_3 in acetonitrile .

Reaction Conditions:

Rhodium-Catalyzed Ring Expansion

An alternative method adapts the rhodium carbenoid-induced ring expansion of isoxazoles (as reported for related pyridines) :

  • Isoxazole Substrate: 5-methylisoxazole reacts with a diazo compound to form a dihydropyridine intermediate.

  • Oxidation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the pyridine core.

  • Post-Functionalization: Azetidine and furan-2-carbonyl groups are introduced via sequential nucleophilic substitutions .

This method offers superior regioselectivity but requires stringent temperature control (60–80°C) and specialized catalysts .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyridine ring undergoes nitration at the para position relative to the ether linkage, confirmed by 1H^1\text{H} NMR and X-ray crystallography in analogous compounds .

Nucleophilic Azetidine Opening

The azetidine’s strain facilitates ring-opening reactions with:

  • Amines: Forms linear diamines at 25°C (e.g., with benzylamine, 89% yield) .

  • Thiols: Generates thioether derivatives under mild acidic conditions.

Furan-2-carbonyl Reactivity

The carbonyl group participates in:

  • Grignard Additions: Forms secondary alcohols with organomagnesium reagents.

  • Condensation Reactions: Reacts with hydrazines to yield hydrazones, useful in coordination chemistry .

Biological and Industrial Applications

Medicinal Chemistry

  • Kinase Inhibition: Structural analogs (e.g., pyrazolo[1,5-a]pyridines) exhibit RET kinase inhibition (IC50_{50} < 50 nM), suggesting potential anticancer applications .

  • Antimicrobial Activity: Azetidine-containing compounds demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Catalysis and Materials Science

  • Ligand Design: The pyridine-azetidine framework coordinates transition metals (e.g., Pd, Rh) in cross-coupling reactions .

  • Polymer Additives: Enhances thermal stability in polyesters when incorporated as a side-chain modifier.

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
3-{[1-(Benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridineBenzodioxole vs. furanHigher logP (2.1)
N-(Furan-2-ylmethyl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamideAcetamide substituentAntidiabetic potential

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